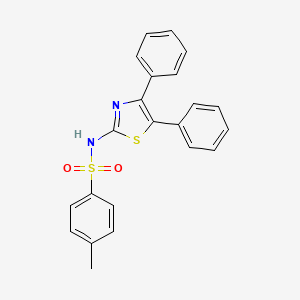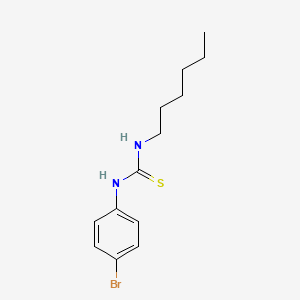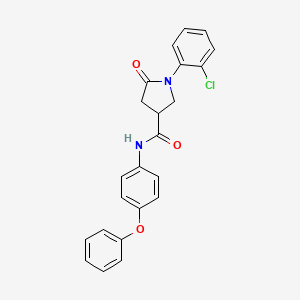![molecular formula C19H25N3O5 B12455564 (1R,2S)-2-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12455564.png)
(1R,2S)-2-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-{[3-(benzylcarbamoyl)propanehydrazido]carbonyl}cyclohexane-1-carboxylic acid: is a complex organic compound with significant potential in various scientific fields. This compound features a cyclohexane ring substituted with a carboxylic acid group and a benzylcarbamoyl-propanehydrazido moiety. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-{[3-(benzylcarbamoyl)propanehydrazido]carbonyl}cyclohexane-1-carboxylic acid typically involves multiple steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under heat to form the six-membered ring.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an alcohol or aldehyde precursor using reagents such as potassium permanganate or chromium trioxide.
Attachment of the Benzylcarbamoyl-Propanehydrazido Moiety: This step involves the reaction of benzyl isocyanate with a hydrazine derivative, followed by coupling with the cyclohexane carboxylic acid through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction, advanced oxidation techniques for the carboxylic acid introduction, and high-efficiency coupling methods for the final attachment of the benzylcarbamoyl-propanehydrazido moiety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Cyclohexane-1-methanol.
Substitution: Various substituted hydrazides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,2S)-2-{[3-(benzylcarbamoyl)propanehydrazido]carbonyl}cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its hydrazido and carboxylic acid functionalities. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The benzylcarbamoyl group is known to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of (1R,2S)-2-{[3-(benzylcarbamoyl)propanehydrazido]carbonyl}cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The benzylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting or modulating their activity. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound-protein complex. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2S)-2-{[3-(phenylcarbamoyl)propanehydrazido]carbonyl}cyclohexane-1-carboxylic acid
- (1R,2S)-2-{[3-(methylcarbamoyl)propanehydrazido]carbonyl}cyclohexane-1-carboxylic acid
- (1R,2S)-2-{[3-(ethylcarbamoyl)propanehydrazido]carbonyl}cyclohexane-1-carboxylic acid
Uniqueness
The uniqueness of (1R,2S)-2-{[3-(benzylcarbamoyl)propanehydrazido]carbonyl}cyclohexane-1-carboxylic acid lies in its benzylcarbamoyl group, which provides distinct steric and electronic properties compared to other similar compounds. This can result in different reactivity and interaction profiles, making it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C19H25N3O5 |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
(1R,2S)-2-[[[4-(benzylamino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C19H25N3O5/c23-16(20-12-13-6-2-1-3-7-13)10-11-17(24)21-22-18(25)14-8-4-5-9-15(14)19(26)27/h1-3,6-7,14-15H,4-5,8-12H2,(H,20,23)(H,21,24)(H,22,25)(H,26,27)/t14-,15+/m0/s1 |
InChI-Schlüssel |
MKUWCWBOMRTTNZ-LSDHHAIUSA-N |
Isomerische SMILES |
C1CC[C@H]([C@H](C1)C(=O)NNC(=O)CCC(=O)NCC2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
C1CCC(C(C1)C(=O)NNC(=O)CCC(=O)NCC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1Z)-1-(4-bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12455490.png)
![5-(4-methoxyphenyl)-3-{[(4-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12455494.png)


![6-[3-(trifluoromethyl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B12455515.png)

![5-Bromo-2-{[(4-tert-butylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12455525.png)
![4,4'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}dibenzene-1,3-diol](/img/structure/B12455526.png)
![N-[1-(2-hydroxyphenyl)ethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B12455527.png)

![Dimethyl 4-(4-{[(4-tert-butylphenoxy)acetyl]amino}phenoxy)benzene-1,2-dicarboxylate](/img/structure/B12455546.png)
![4-Chloro-2-[(3-cyclohexylpropanoyl)amino]benzoic acid](/img/structure/B12455553.png)
![2-amino-6-benzyl-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12455558.png)
